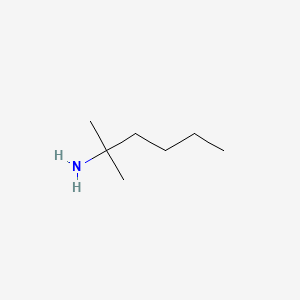
Pentylamine, 1,1-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentylamine, 1,1-dimethyl- is an organic compound belonging to the class of amines. It is a derivative of pentylamine, where two methyl groups are attached to the first carbon atom. This compound is a colorless liquid with a characteristic amine odor and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Pentylamine, 1,1-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hexanone with a reducing agent to form the desired amine . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of Pentylamine, 1,1-dimethyl- often involves the catalytic hydrogenation of the corresponding nitrile or imine. This process is carried out under high pressure and temperature to ensure complete conversion and high yield .
化学反应分析
Types of Reactions
Pentylamine, 1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include secondary and tertiary amines, oximes, nitriles, and various substituted derivatives .
科学研究应用
Pentylamine, 1,1-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, emulsifiers, and other industrial chemicals
作用机制
The mechanism of action of Pentylamine, 1,1-dimethyl- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions in biological systems .
相似化合物的比较
Similar Compounds
Pentylamine: A primary amine with a similar structure but without the additional methyl groups.
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Hexylamine: Another primary amine with a longer carbon chain.
Uniqueness
Pentylamine, 1,1-dimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of two methyl groups on the first carbon atom enhances its steric hindrance and influences its reactivity compared to other similar amines .
属性
CAS 编号 |
2626-64-4 |
|---|---|
分子式 |
C7H17N |
分子量 |
115.22 g/mol |
IUPAC 名称 |
2-methylhexan-2-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-6-7(2,3)8/h4-6,8H2,1-3H3 |
InChI 键 |
QHZRZIWCGRXBRY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















